2-Amino-n-methoxy-n,3-dimethylbenzamide
Overview
Description
2-Amino-n-methoxy-n,3-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O2. This compound is known for its unique chemical structure, which includes an amino group, a methoxy group, and two methyl groups attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-n-methoxy-n,3-dimethylbenzamide are currently unknown
Biochemical Pathways
Without specific information on the target of this compound, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to understand how this compound influences various biochemical pathways and their downstream effects.
Pharmacokinetics
It has a molecular weight of 164.2, a density of 1.106±0.06 g/cm3, and a melting point of 115-117 °C . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Biochemical Analysis
Biochemical Properties
2-Amino-n-methoxy-n,3-dimethylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in cellular signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the phosphorylation of key signaling proteins, thereby altering the downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution mechanisms are essential for determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-methoxy-n,3-dimethylbenzamide typically involves several steps:
Starting Material: The process begins with 2-nitro-3-methylbenzoic acid.
Reduction Reaction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and acid in water.
Methoxylation: The amino group is then methoxylated using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amide source.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-n-methoxy-n,3-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
2-Amino-n-methoxy-n,3-dimethylbenzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-n,3-dimethylbenzamide
- 2-Amino-5-cyano-n,3-dimethylbenzamide
- 2-Amino-5-bromo-n,3-dimethylbenzamide
Uniqueness
2-Amino-n-methoxy-n,3-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-amino-N-methoxy-N,3-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXSPMKNKFDQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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